molecular formula C13H7ClF3N3O B3129072 2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine CAS No. 339012-08-7

2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine

Cat. No.: B3129072
CAS No.: 339012-08-7
M. Wt: 313.66 g/mol
InChI Key: WNGKWOSWIVXQEW-UHFFFAOYSA-N
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Description

This compound features a central pyridine ring substituted at position 2 with a methoxy group (-OCH₃), position 3 with a cyano group (-CN), and position 5 with a 3-chloro-5-trifluoromethyl-2-pyridyl moiety.

Properties

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N3O/c1-21-12-7(4-18)2-8(5-20-12)11-10(14)3-9(6-19-11)13(15,16)17/h2-3,5-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGKWOSWIVXQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-trifluoromethylpyridine

Biological Activity

Overview

2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine is a complex organic compound notable for its unique chemical structure, which includes methoxy, cyano, chloro, and trifluoromethyl groups attached to a pyridine ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in the context of medicinal chemistry and agrochemicals.

The IUPAC name for this compound is 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxypyridine-3-carbonitrile. Its molecular formula is C13H7ClF3N3OC_{13}H_7ClF_3N_3O, and it has a molecular weight of 323.66 g/mol. The distinct functional groups contribute to its reactivity and biological interactions.

Biological Activity

Antiparasitic Activity
Research has demonstrated that derivatives of pyridine compounds exhibit significant antiparasitic properties. For instance, studies indicate that modifications in the pyridine structure can enhance activity against parasites like Plasmodium falciparum. Although specific data for 2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine is limited, related compounds have shown promising results with effective concentrations (EC50) in the nanomolar range, suggesting potential for further exploration in antiparasitic drug development .

Anticancer Potential
The compound's structural features may also confer anticancer properties. Similar pyridine derivatives have been reported to inhibit cancer cell proliferation across various types, including breast and liver cancers. For example, compounds with a similar scaffold have demonstrated apoptosis-inducing activities and enhanced caspase activity in cancer cell lines at low micromolar concentrations . This suggests that 2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine could be evaluated for anticancer efficacy.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships is crucial for optimizing the biological activity of this compound.

Synthetic Routes

The synthesis typically involves multiple steps starting from readily available precursors. A common method includes the reaction of 2-chloro-5-trifluoromethylpyridine with methoxymalononitrile under basic conditions, which yields the target compound with high purity .

Structure-Activity Relationship

The incorporation of different substituents can significantly affect the biological activity. For instance:

Substituent TypeImpact on Activity
Methoxy GroupEnhances solubility and stability
Trifluoromethyl GroupIncreases potency against certain targets
Cyano GroupAffects interaction with biological targets

Research indicates that modifications to the pyridine ring can lead to variations in metabolic stability and bioactivity, highlighting the importance of careful design in drug development .

Case Studies

  • Antiparasitic Activity : In vitro studies on related pyridine derivatives showed EC50 values as low as 0.010 μM against P. falciparum, indicating high potency .
  • Anticancer Studies : Compounds similar to 2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine have been tested against MDA-MB-231 breast cancer cells, showing significant inhibition of cell growth at concentrations around 1 μM .

Scientific Research Applications

Agrochemical Applications

One of the primary applications of 2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine is in the development of agrochemicals, particularly as an intermediate for synthesizing pesticides. For instance, it plays a crucial role in the synthesis of fluopicolide, a fungicide used to combat oomycete diseases in crops such as grapes and vegetables . The compound's trifluoromethyl group enhances its biological activity and selectivity against pests while minimizing toxicity to non-target organisms.

Pharmaceutical Applications

In the pharmaceutical industry, derivatives of pyridine compounds are often explored for their potential therapeutic effects. Research has indicated that compounds similar to 2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine may exhibit anti-inflammatory and analgesic properties . The cyano group is known to influence the pharmacokinetics of drug candidates, potentially improving their efficacy.

Synthesis of Key Intermediates

The compound serves as a precursor in the synthesis of various nitrogen-containing heterocycles that are valuable in medicinal chemistry. Its derivatives have been studied for their potential use in synthesizing novel drugs targeting specific biological pathways .

Case Study 1: Synthesis of Fluopicolide

Fluopicolide is synthesized from 2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine through several steps involving catalytic hydrogenation and hydrolysis processes. The synthesis is characterized by high yields and purity, demonstrating the compound's utility in industrial applications .

Research conducted on related pyridine compounds has shown promising results regarding their biological activities. For example, studies have indicated that trifluoromethylpyridines exhibit significant antifungal properties, making them candidates for further investigation in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Chloro and Trifluoromethyl Substituents
  • Fluazinam (3-Chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-2,6-dinitro-p-toluidine): Shares the 3-chloro-5-trifluoromethyl-2-pyridyl group but incorporates a nitro-substituted toluidine backbone. Fluazinam’s multi-site fungicidal action and lack of cross-resistance are attributed to its nitro groups and bulky structure, whereas the target compound’s cyano and methoxy groups may confer distinct binding interactions or metabolic stability .
  • Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate: Differs at position 2, where a carboxylate ester replaces the methoxy and cyano groups.
  • 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine (CAS 72600-67-0): Replaces the methoxy and cyano groups with fluorine.
2.2 Analogues with Methoxy Substituents
  • (5-Chloro-2-methoxypyridin-3-yl)methanol (CAS 351410-46-3): Contains a methoxy group at position 2 and a hydroxymethyl (-CH₂OH) group at position 3. The hydroxyl group increases hydrophilicity, contrasting with the target compound’s cyano group, which likely improves metabolic stability and membrane permeability .
  • Boscalid (2-Chloro-N-(4-chloro-biphenyl-2-yl)nicotinamide): While lacking a pyridyl substituent, Boscalid’s nicotinamide moiety shares functional similarities with the cyano group in electronic properties.

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties
Compound Name Substituents (Positions) Molecular Weight LogP (Predicted) Key Functional Groups
Target Compound 2-OCH₃, 3-CN, 5-(3-Cl-5-CF₃-pyridyl) ~350.7* ~3.2 Cyano, Methoxy, CF₃, Cl
Fluazinam 3-Cl-5-CF₃-pyridyl, 2,6-NO₂ 465.1 4.1 Nitro, CF₃, Cl
Methyl 3-chloro-5-CF₃-pyridine-2-carboxylate 2-COOCH₃, 3-Cl, 5-CF₃ 255.6 2.8 Ester, Cl, CF₃
2-Chloro-3-fluoro-5-CF₃-pyridine 2-Cl, 3-F, 5-CF₃ 215.5 2.5 F, Cl, CF₃

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis can leverage nucleophilic aromatic substitution (NAS) at the chloro-substituted pyridine ring (position 5) and coupling reactions (e.g., Suzuki-Miyaura) to introduce the trifluoromethyl-pyridyl group. For example, substituting chlorine with cyano groups requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) to activate the ring . Cyanide sources like CuCN or KCN are effective. Yield optimization may require inert atmospheres (N₂/Ar) to prevent side reactions with moisture-sensitive intermediates.

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodological Answer : Combine orthogonal methods:

  • ¹H/¹³C NMR : Assign signals by comparing with analogous pyridine derivatives (e.g., 2-methoxy-3-cyanopyridine substructure ). The trifluoromethyl group at position 5 splits signals due to coupling (³J₃,₅ ~2–3 Hz).
  • X-ray crystallography : Resolves steric effects from the bulky 3-chloro-5-trifluoromethyl-2-pyridyl group. Preferential crystallization in chloroform/hexane mixtures enhances crystal quality .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₄H₉ClF₃N₃O) and isotopic patterns for Cl/F .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported reactivity of the cyano and methoxy groups under basic conditions?

  • Methodological Answer :

  • Controlled hydrolysis studies : React the compound with aqueous NaOH (0.1–1 M) at 25–60°C. Monitor via IR for loss of CN stretch (~2200 cm⁻¹) and LC-MS for methoxy cleavage products. Compare kinetics to isolate competing pathways (e.g., methoxy dealkylation vs. cyano hydrolysis) .
  • Computational modeling : Use DFT (B3LYP/6-31G*) to calculate activation energies for substituent reactions. For example, the electron-withdrawing cyano group may stabilize transition states for methoxy displacement .

Q. How can regioselective functionalization of the pyridine core be achieved for targeted biological applications?

  • Methodological Answer :

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the 3-cyano group, enabling electrophilic quenching at position 4. This avoids steric hindrance from the 5-substituted trifluoromethyl-pyridyl group .
  • Cross-coupling : Employ Buchwald-Hartwig amination at position 2 (methoxy displacement) with Pd(OAc)₂/XPhos catalysts. Screen ligands (e.g., SPhos vs. RuPhos) to improve turnover in trifluoromethyl-containing systems .

Q. What strategies mitigate discrepancies in biological activity data across in vitro vs. in vivo studies?

  • Methodological Answer :

  • Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to identify degradation pathways (e.g., CYP450-mediated oxidation of the methoxy group). Use LC-MS/MS to quantify metabolites .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy or replacing cyano with nitro) to correlate activity with lipophilicity (logP) and plasma protein binding .

Methodological Challenges and Solutions

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to buffers (pH 1–13) at 40–80°C for 24–72 hours. Analyze degradation products via UPLC-PDA-ELSD to track hydrolytic cleavage (e.g., methoxy → hydroxy conversion) .
  • Arrhenius modeling : Calculate activation energy (Eₐ) for degradation at elevated temperatures (50–80°C) to predict shelf-life at 25°C .

Q. What computational tools predict interactions between this compound and biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17). The trifluoromethyl-pyridyl group may occupy hydrophobic pockets, while the cyano group forms hydrogen bonds .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD of the ligand-protein complex to identify critical residues for mutagenesis studies .

Data Interpretation and Conflict Resolution

Q. How to reconcile conflicting NMR data for the trifluoromethyl group’s electronic effects?

  • Methodological Answer :

  • Variable temperature NMR : Acquire spectra at 25°C and −40°C to slow conformational exchange. The trifluoromethyl group’s -I effect deshields adjacent protons (e.g., H-4 and H-6), splitting signals into distinct multiplets .
  • DFT-calculated chemical shifts : Compare experimental ¹³C shifts with B3LYP/6-311+G(2d,p)-derived values to validate assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine

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